2,4-Dichloropyrimidine-5-sulfonyl chloride
Overview
Description
2,4-Dichloropyrimidine-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C4HCl3N2O2S and a molecular weight of 247.49 g/mol . This compound is characterized by the presence of two chlorine atoms and a sulfonyl chloride group attached to a pyrimidine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
2,4-Dichloropyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the modification of biomolecules and the development of biochemical assays.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that dichloropyrimidines are often used as building blocks in the synthesis of various pharmaceuticals .
Mode of Action
Dichloropyrimidines are known to undergo various chemical reactions, including suzuki coupling reactions, to form biaryl pyrimidines .
Biochemical Pathways
The compound’s role as a building block in pharmaceutical synthesis suggests it may indirectly influence a variety of biochemical pathways depending on the final product .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would likely depend on the specific drug it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would be largely determined by the final pharmaceutical product it is used to create .
Action Environment
As a chemical intermediate, its stability and reactivity could be influenced by factors such as temperature, ph, and the presence of other reactants .
Biochemical Analysis
Biochemical Properties
2,4-Dichloropyrimidine-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. These interactions often result in the formation of sulfonamide bonds, which can alter the activity and function of the target biomolecules . For example, this compound can react with amino groups in proteins, leading to changes in protein structure and function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can inhibit certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins . These changes can result in altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding . This inhibition can lead to decreased enzyme activity and altered metabolic pathways . Furthermore, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to decreased efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, the compound can inhibit enzymes involved in nucleotide metabolism, resulting in altered nucleotide levels and cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within specific cellular compartments . For instance, binding to transporters can facilitate the uptake of this compound into cells, while binding to intracellular proteins can influence its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the nucleus can enable this compound to interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimidine-5-sulfonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted in aqueous or alcoholic solutions, often at elevated temperatures.
Oxidation and Reduction: Specific reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
Substitution Reactions: Yield various substituted pyrimidine derivatives.
Hydrolysis: Produces sulfonic acids.
Oxidation and Reduction: Forms oxidized or reduced pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrimidine-5-carboxamide
- 2,4-Dimorpholino-6-chloropyrimidine
- 2,4-Dichloropyrimidine-5-carbonyl chloride
- 5-Bromo-2,4-dichloropyrimidine
- 2,4-Dichloropyrimidine
Uniqueness
2,4-Dichloropyrimidine-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific chemical transformations that are not possible with other derivatives, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
2,4-dichloropyrimidine-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)1-8-4(6)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTJJFUQGKXOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585483 | |
Record name | 2,4-Dichloropyrimidine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23920-08-3 | |
Record name | 2,4-Dichloropyrimidine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloropyrimidine-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dichloropyrimidine-5-sulfonyl chloride in the synthesis of hetaryl‐annulated 1,2,4‐thiadiazine‐1,1‐dioxides?
A1: this compound serves as a crucial building block in the synthesis of hetaryl‐annulated 1,2,4‐thiadiazine‐1,1‐dioxides. The research by [] demonstrates that this compound reacts with amidines in a one-pot reaction, directly yielding the desired thiadiazine-1,1-dioxides. This contrasts with other methods described in the paper requiring isolation of sulfonylated amidine intermediates before cyclization. This suggests this compound exhibits favorable reactivity for this specific ring-closing reaction. Additionally, the remaining chlorine atoms on the resulting pyrimidine-fused thiadiazine-1,1-dioxides are susceptible to aromatic nucleophilic substitution. This offers further possibilities for structural diversification and potential fine-tuning of biological activity.
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